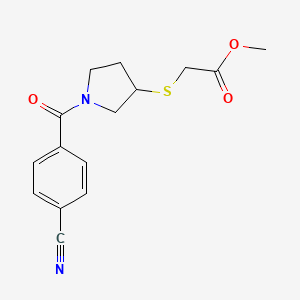
Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate is a versatile chemical compound with a unique structure that allows for diverse experimentation. It is valuable for synthesis and drug development due to its promising applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. The reaction conditions often include the use of specific reagents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its pure form.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions may vary depending on the desired product, but they often
Actividad Biológica
Methyl 2-((1-(4-cyanobenzoyl)pyrrolidin-3-yl)thio)acetate, with the CAS number 2034607-10-6, is a compound of interest due to its potential biological activities. This article explores its synthesis, biological activity, and relevant case studies, providing a comprehensive overview of current research findings.
The compound has the molecular formula C15H16N2O3S and a molecular weight of 304.4 g/mol. Its structure includes a pyrrolidine ring and a cyano-substituted benzoyl moiety, which are significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₆N₂O₃S |
| Molecular Weight | 304.4 g/mol |
| CAS Number | 2034607-10-6 |
| Density | Not Available |
| Boiling Point | Not Available |
| Melting Point | Not Available |
Synthesis
The synthesis of this compound typically involves constructing the pyrrolidine ring through various synthetic routes that utilize specific reagents and catalysts to achieve high yields and purity. Industrial methods may include purification and crystallization processes to ensure the compound's quality for further biological evaluation .
Research indicates that compounds similar to this compound exhibit potent biological activities, including anti-inflammatory and cytoprotective effects. The presence of the cyano group in the structure is believed to enhance its potency against various biological targets, including inducible nitric oxide synthase (iNOS) and other enzymes involved in inflammatory responses .
Case Studies
- Anti-inflammatory Activity : In vitro studies have shown that compounds with similar structures can significantly inhibit iNOS activity, suggesting potential use in treating inflammatory diseases. For instance, certain tricyclic compounds demonstrated high potency in reducing iNOS levels in cell cultures stimulated with interferon-gamma .
- Cytotoxicity Assessment : A comparative study on novel compounds indicated that those with structural similarities to this compound displayed low cytotoxicity while effectively inducing apoptosis in cancer cell lines. The IC50 values for these compounds were significantly lower than those for standard chemotherapeutic agents, suggesting a favorable therapeutic index .
- Selectivity for Target Enzymes : The compound's selectivity for specific enzymes was evaluated using various assays, revealing that it could selectively inhibit key pathways involved in cancer progression without affecting normal cellular functions. This selectivity is crucial for reducing side effects associated with conventional therapies .
Comparative Activity Table
Propiedades
IUPAC Name |
methyl 2-[1-(4-cyanobenzoyl)pyrrolidin-3-yl]sulfanylacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O3S/c1-20-14(18)10-21-13-6-7-17(9-13)15(19)12-4-2-11(8-16)3-5-12/h2-5,13H,6-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTNBQEDWSXZCLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CSC1CCN(C1)C(=O)C2=CC=C(C=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














